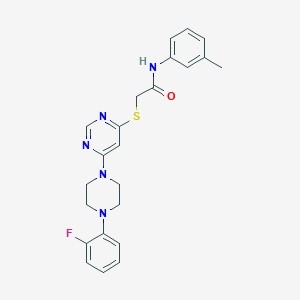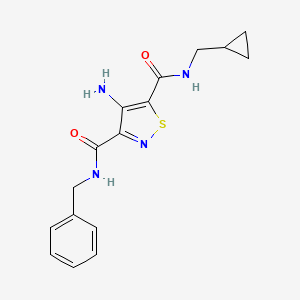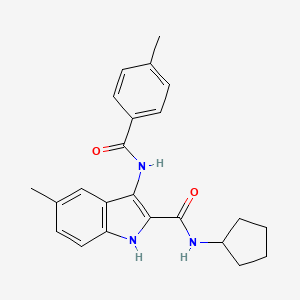![molecular formula C24H22N4O4 B11198110 3-[(4-ethoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198110.png)
3-[(4-ethoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, an ethoxyphenyl group, and a phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.
Addition of the Phenylethenyl Moiety: The phenylethenyl group is added via a Heck coupling reaction, which involves the reaction of a phenylethenyl halide with the pyrazolo[1,5-a]pyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-[(4-Ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 3-[(4-Chlorophenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 3-[(4-Bromophenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
The uniqueness of 3-[(4-ethoxyphenyl)carbamoyl]-7-[(1E)-2-phenylethenyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The ethoxyphenyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-19-12-9-17(10-13-19)26-23(29)20-15-25-28-18(11-8-16-6-4-3-5-7-16)14-21(24(30)31)27-22(20)28/h3-15,18,27H,2H2,1H3,(H,26,29)(H,30,31)/b11-8+ |
InChI Key |
HLFWHFZYCGBFKI-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxybenzyl)-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11198030.png)

![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11198032.png)


![1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B11198050.png)
![N-(3-bromophenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11198057.png)
![3-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11198071.png)
![1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B11198072.png)
![1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B11198076.png)

![N-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11198094.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-4-carboxamide](/img/structure/B11198101.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B11198109.png)
